molecular formula C12H22N2O2 B1403791 2-(Boc-amino)-8-azabicyclo[3.2.1]octane CAS No. 1419101-51-1

2-(Boc-amino)-8-azabicyclo[3.2.1]octane

Cat. No.: B1403791
CAS No.: 1419101-51-1
M. Wt: 226.32 g/mol
InChI Key: KAZCIFZEEFNPOF-UHFFFAOYSA-N
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Description

2-(Boc-amino)-8-azabicyclo[3.2.1]octane (CAS: 132234-69-6), also referred to as endo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane, is a bicyclic amine derivative with a tert-butyloxycarbonyl (Boc) protective group at the 3-position. Its molecular formula is C₁₂H₂₂N₂O₂, and it has a molecular weight of 226.32 g/mol . This compound serves as a critical pharmaceutical intermediate, particularly in synthesizing tropane alkaloids and receptor-targeted ligands. The Boc group enhances stability during synthetic processes by protecting the amine functionality, making it a versatile precursor in medicinal chemistry .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(8-azabicyclo[3.2.1]octan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-7-5-8-4-6-9(10)13-8/h8-10,13H,4-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZCIFZEEFNPOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2CCC1N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(Boc-amino)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen atom or other functional groups.

    Substitution: The Boc-protected amino group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups at the amino position .

Scientific Research Applications

Structural Characteristics

The compound features a bicyclic structure that includes a nitrogen atom, characteristic of azabicyclo compounds. The presence of a tert-butyloxycarbonyl (Boc) protected amino group enhances its stability and reactivity, allowing for selective chemical transformations during synthesis. The Boc group can be removed under acidic or basic conditions, yielding free amines that can participate in further reactions.

Synthesis Overview

The synthesis of 2-(Boc-amino)-8-azabicyclo[3.2.1]octane typically involves several key steps:

  • Formation of the bicyclic structure : Initial reactions often include cyclization processes that establish the azabicyclic framework.
  • Boc protection : The amino group is protected using Boc anhydride to prevent unwanted reactions during subsequent steps.
  • Functionalization : The compound can undergo various reactions such as oxidation, reduction, or substitution to introduce different functional groups.

Kappa Opioid Receptor Agonism

Research indicates that this compound and its derivatives exhibit significant biological activity as Kappa Opioid Receptor (KOR) agonists. These compounds have been studied for their potential in treating pain management and neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Their structural features contribute to their affinity for KORs, making them valuable candidates for drug development aimed at modulating pain pathways and influencing mood disorders .

Monoamine Reuptake Inhibition

Another prominent application is in the field of monoamine neurotransmitter reuptake inhibition. Compounds derived from 8-azabicyclo[3.2.1]octane have shown promise in treating various disorders responsive to monoamine neurotransmission, including:

  • Depression
  • Anxiety
  • Attention Deficit Hyperactivity Disorder (ADHD)
  • Obsessive Compulsive Disorder (OCD)

These derivatives can inhibit the reuptake of serotonin, norepinephrine, and dopamine, which are critical neurotransmitters involved in mood regulation and cognitive functions .

Case Study 1: Pain Management

A study demonstrated that derivatives of this compound effectively modulated pain pathways through KOR activation, showing potential as analgesics with fewer side effects compared to traditional opioids.

Case Study 2: Neurodegenerative Disorders

Research has highlighted the efficacy of these compounds in models of Alzheimer’s disease, where they exhibited neuroprotective effects by modulating neurotransmitter levels and reducing neuroinflammation.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Properties
8-Azabicyclo[3.2.1]octaneBasic bicyclic structure with nitrogenCore structure for various derivatives
3-(Boc-amino)-8-azabicyclo[3.2.1]octaneDifferent Boc positioningPotentially different biological activities
Endo-2-(amino)-8-azabicyclo[3.2.1]octaneLacks Boc protectionMore reactive due to free amine

The unique configuration of this compound allows for selective reactions while maintaining stability during synthetic processes, making it a versatile building block in medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-(Boc-amino)-8-azabicyclo[3.2.1]octane depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The rigid bicyclic structure allows for precise interactions with molecular targets, enhancing its efficacy and selectivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 8-azabicyclo[3.2.1]octane scaffold is a privileged structure in drug discovery due to its rigid bicyclic framework and adaptability to diverse substitutions. Below is a detailed comparison of 2-(Boc-amino)-8-azabicyclo[3.2.1]octane with structurally related analogs:

Substituent Position and Functional Group Effects

  • 2-(Cbz-amino)-8-azabicyclo[3.2.1]octane (CAS: 1403767-22-5): Substitution: Carbobenzyloxy (Cbz) group at the 3-position. Molecular Weight: 260.33 g/mol (C₁₅H₂₀N₂O₂). Key Differences: The Cbz group requires hydrogenolysis for deprotection, unlike the acid-labile Boc group. This impacts synthetic strategies, as Cbz is more stable under acidic conditions .
  • 8-Cyclopropylmethyl-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane (Compound 22e): Substitution: Cyclopropylmethyl at the 8-position. Activity: High dopamine transporter (DAT) affinity (Kᵢ = 4.0 nM) and selectivity over serotonin (SERT/DAT: 1060) and norepinephrine transporters (NET/DAT: 1358) . Key Differences: The 8-substituent enhances DAT selectivity, whereas the Boc group at the 3-position in this compound primarily serves as a protective moiety .

Comparative Data Table

Compound Name Substituent(s) Molecular Weight Key Activity/Application Selectivity/Notes
This compound Boc at C3 226.32 Pharmaceutical intermediate Acid-labile protection
2-(Cbz-amino)-8-azabicyclo[3.2.1]octane Cbz at C3 260.33 Synthetic intermediate Requires hydrogenolysis
8-Cyclopropylmethyl derivative (22e) Cyclopropylmethyl at C8 ~400 (estimated) DAT inhibitor (Kᵢ = 4.0 nM) SERT/DAT = 1060
Calystegine B₂ Hydroxyl groups at C1, C2, C3 191.18 β-glucosidase inhibitor (IC₅₀ = 0.1 µM) Natural product
NK1 antagonist (6-exo carboxylate) Carboxylate at C6 ~350 (estimated) hNK1 antagonist (IC₅₀ < 10 nM) hERG selectivity

Biological Activity

Overview

2-(Boc-amino)-8-azabicyclo[3.2.1]octane is a bicyclic compound that has garnered attention in medicinal chemistry due to its significant biological activities, particularly as a Kappa Opioid Receptor (KOR) agonist. The compound features a tert-butyloxycarbonyl (Boc) protected amino group, which plays a crucial role in its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C12H22N2O2C_{12}H_{22}N_{2}O_{2}, with a molecular weight of approximately 226.32 g/mol. The bicyclic structure incorporates a nitrogen atom, contributing to its unique chemical properties and biological activity.

Kappa Opioid Receptor Agonism

Research indicates that this compound demonstrates significant affinity for Kappa Opioid Receptors (KORs). These receptors are involved in various physiological processes, including pain modulation and mood regulation. Compounds that act as KOR agonists are being investigated for their therapeutic potential in treating pain and mood disorders such as depression and anxiety .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Kappa Opioid Receptor AgonismModulates pain pathways; potential in mood disorders
Interaction with Biological TargetsEngages with enzymes and receptors
Potential Antidepressant EffectsMay alleviate symptoms associated with depression

The mechanism by which this compound exerts its biological effects involves the interaction with KORs, leading to downstream signaling that influences pain perception and emotional states. The Boc group can be deprotected under acidic conditions, yielding free amines that participate in further biochemical reactions, enhancing the compound's versatility in drug development .

Pain Management Studies

A study evaluated the efficacy of this compound in animal models of pain. The results indicated a significant reduction in pain responses, suggesting its potential as an analgesic agent .

Neurological Disorder Applications

Further research has explored the compound's effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary findings suggest that KOR agonists may play a role in neuroprotection and cognitive enhancement, positioning this compound as a candidate for further investigation in these areas .

Comparative Analysis with Related Compounds

Table 2: Comparison of Similar Compounds

Compound NameKey FeaturesBiological Activity
8-Azabicyclo[3.2.1]octaneCore structure for various derivativesFoundational scaffold
Exo-2-(Boc-amino)-8-azabicyclo[3.2.1]Similar structure; different Boc positioningVaries in receptor binding
Endo-2-(amino)-8-azabicyclo[3.2.1]Lacks Boc protection; more reactiveEnhanced biological reactivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Boc-amino)-8-azabicyclo[3.2.1]octane
Reactant of Route 2
2-(Boc-amino)-8-azabicyclo[3.2.1]octane

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